molecular formula C20H18O8 B099082 (7S,9R,10R)-9-ethyl-1,4,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione CAS No. 18118-77-9

(7S,9R,10R)-9-ethyl-1,4,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

Cat. No. B099082
CAS RN: 18118-77-9
M. Wt: 386.4 g/mol
InChI Key: TWFQRMYYLLRFKE-JJFKOLPGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(7S,9R,10R)-9-ethyl-1,4,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione, also known as tetracycline, is a broad-spectrum antibiotic that is commonly used in both clinical and research settings. First discovered in the 1940s, tetracycline has been widely studied for its antimicrobial properties and has been used to treat a variety of bacterial infections, including acne, chlamydia, and Lyme disease.

Mechanism Of Action

Tetracycline works by inhibiting bacterial protein synthesis through its interaction with the bacterial ribosome. Specifically, (7S,9R,10R)-9-ethyl-1,4,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione binds to the 30S subunit of the bacterial ribosome, preventing the binding of aminoacyl-tRNA to the A site and thus inhibiting protein synthesis.

Biochemical And Physiological Effects

In addition to its antimicrobial properties, (7S,9R,10R)-9-ethyl-1,4,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione has been shown to have a variety of other biochemical and physiological effects. For example, (7S,9R,10R)-9-ethyl-1,4,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione has been shown to inhibit the activity of matrix metalloproteinases, which are enzymes involved in tissue remodeling. Tetracycline has also been shown to have anti-inflammatory properties and has been used to treat conditions such as rheumatoid arthritis and periodontal disease.

Advantages And Limitations For Lab Experiments

Tetracycline has several advantages for use in laboratory experiments, including its broad-spectrum antimicrobial properties and its ability to inhibit bacterial protein synthesis. However, (7S,9R,10R)-9-ethyl-1,4,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione also has several limitations, including its potential for toxicity and its tendency to bind to other cellular components, which can interfere with experimental results.

Future Directions

There are several potential future directions for research on (7S,9R,10R)-9-ethyl-1,4,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione. One area of interest is the development of new (7S,9R,10R)-9-ethyl-1,4,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione derivatives with improved antimicrobial properties and reduced toxicity. Another area of interest is the study of (7S,9R,10R)-9-ethyl-1,4,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione resistance mechanisms in bacteria, which could lead to the development of new antibiotics that are effective against resistant strains. Additionally, (7S,9R,10R)-9-ethyl-1,4,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione has been shown to have potential applications in the treatment of cancer and other diseases, and further research in this area could lead to the development of new therapeutic agents.

Synthesis Methods

Tetracycline can be synthesized through a variety of methods, including fermentation and chemical synthesis. The most common method of production involves the fermentation of Streptomyces bacteria, which naturally produce (7S,9R,10R)-9-ethyl-1,4,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione as a byproduct of their metabolic processes. Chemical synthesis methods involve the modification of various chemical compounds to produce (7S,9R,10R)-9-ethyl-1,4,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione.

Scientific Research Applications

Tetracycline has been extensively studied for its antimicrobial properties and has been used to treat a wide range of bacterial infections. In addition to its clinical applications, (7S,9R,10R)-9-ethyl-1,4,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione has also been used in scientific research to study various biological processes, including protein synthesis, gene expression, and bacterial resistance mechanisms.

properties

CAS RN

18118-77-9

Product Name

(7S,9R,10R)-9-ethyl-1,4,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

Molecular Formula

C20H18O8

Molecular Weight

386.4 g/mol

IUPAC Name

(7S,9R,10R)-9-ethyl-1,4,7,9,10,11-hexahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C20H18O8/c1-2-20(28)6-11(23)7-5-8-12(17(25)13(7)19(20)27)18(26)15-10(22)4-3-9(21)14(15)16(8)24/h3-5,11,19,21-23,25,27-28H,2,6H2,1H3/t11-,19+,20+/m0/s1

InChI Key

TWFQRMYYLLRFKE-JJFKOLPGSA-N

Isomeric SMILES

CC[C@]1(C[C@@H](C2=CC3=C(C(=C2[C@H]1O)O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O

SMILES

CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O

Canonical SMILES

CCC1(CC(C2=CC3=C(C(=C2C1O)O)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O

synonyms

alpha(2)-rhodomycinone

Origin of Product

United States

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